

Unveiling Glucocheirolin: A Technical Guide to its Discovery, Biosynthesis, and Therapeutic Potential

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Compound of Interest		
Compound Name:	Glucocheirolin	
Cat. No.:	B091262	Get Quote

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Introduction

Glucocheirolin, a member of the glucosinolate family of secondary metabolites, is a sulfur-containing compound predominantly found in plants of the Brassicaceae family. First identified in wallflower (Erysimum cheiri) seeds, its research history spans over a century, evolving from basic chemical characterization to investigations into its potential as a chemopreventive agent. Upon enzymatic hydrolysis by myrosinase, **Glucocheirolin** yields cheirolin (3-methylsulfonylpropyl isothiocyanate), a potent bioactive compound. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and current understanding of the biological activities of **Glucocheirolin** and its derivatives, with a focus on its relevance to cancer research and drug development.

Discovery and History

The journey of **Glucocheirolin** research began with the isolation of its hydrolysis product, cheirolin. While the initial discovery is attributed to Schneider and Kirmse in 1905 from wallflower seeds, the comprehensive structural elucidation of **Glucocheirolin** itself and its synthesis were accomplished in later years. Early research focused on the chemical properties and distribution of this glucosinolate in various Erysimum species. The development of advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC)



and Liquid Chromatography-Mass Spectrometry (LC-MS), has since enabled more precise quantification and identification of **Glucocheirolin** in a wider range of cruciferous vegetables.

Physicochemical Properties and Quantitative Data

Glucocheirolin is a stable, water-soluble anion. Its structure features a β -D-thioglucose group, a sulfonated oxime moiety, and a characteristic 3-methylsulfonylpropyl side chain. The quantitative distribution of **Glucocheirolin** varies significantly among different Brassica species and even between different tissues of the same plant.

Table 1: Physicochemical Properties of Glucocheirolin

Property	Value	Reference
Chemical Formula	C11H20KNO11S3	[1]
Molecular Weight	477.57 g/mol	[1]
Appearance	Solid	[1]
Melting Point	168 °C	[1]
CAS Number	15592-36-6	[1]

Table 2: Quantitative Analysis of **Glucocheirolin** in Various Brassicaceae Vegetables



Vegetable	Plant Part	Glucocheirolin Content (µg/g dry weight)	Analytical Method	Reference
Pak Choi	Leaves	15.2 ± 1.8	HILIC-MS/MS	
Choy Sum	Leaves	8.9 ± 1.1	HILIC-MS/MS	
Chinese Cabbage	Leaves	12.5 ± 1.5	HILIC-MS/MS	
Cauliflower	Florets	25.6 ± 3.1	HILIC-MS/MS	_
Cabbage	Leaves	18.3 ± 2.2	HILIC-MS/MS	-
Broccoli	Florets	31.4 ± 3.8	HILIC-MS/MS	
Kai Lan	Stems	9.7 ± 1.2	HILIC-MS/MS	
Brussels Sprouts	Buds	45.1 ± 5.4	HILIC-MS/MS	
Rocket Salad	Leaves	7.8 ± 0.9	HILIC-MS/MS	_
Daikon Radish	Roots	5.2 ± 0.6	HILIC-MS/MS	-
Red Cherry Radish	Roots	6.1 ± 0.7	HILIC-MS/MS	_
Watercress	Leaves	11.9 ± 1.4	HILIC-MS/MS	-

Biosynthesis of Glucocheirolin

The biosynthesis of **Glucocheirolin** is a complex multi-step process that begins with the amino acid methionine. It follows the general pathway for aliphatic glucosinolates, which can be divided into three main stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and side-chain modifications.

Methionine Chain Elongation

The carbon backbone of the 3-methylsulfonylpropyl side chain is derived from methionine through a series of chain elongation cycles. This process involves the sequential action of several enzymes:



- Branched-chain amino acid aminotransferase (BCAT): Initiates the cycle by converting methionine to its corresponding α-keto acid.
- Methylthioalkylmalate synthase (MAM): Catalyzes the condensation of the α-keto acid with acetyl-CoA.
- Isopropylmalate isomerase (IPMI): Isomerizes the resulting malate derivative.
- Isopropylmalate dehydrogenase (IPMDH): Performs an oxidative decarboxylation to yield a chain-elongated α-keto acid.
- Branched-chain amino acid aminotransferase (BCAT): A subsequent transamination step converts the elongated α-keto acid back to an amino acid, which can then enter the core glucosinolate pathway.



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Methionine Chain Elongation Pathway.

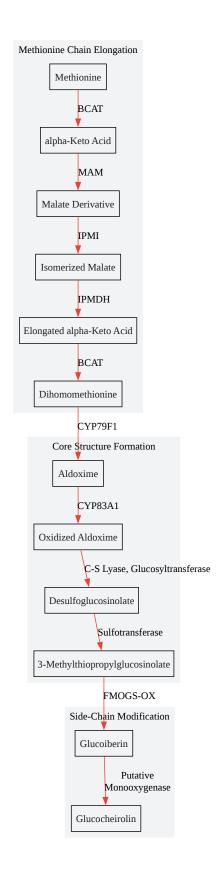
Core Glucosinolate Structure Formation

The elongated amino acid, dihomomethionine, is then converted into the core glucosinolate structure through the action of several key enzymes:

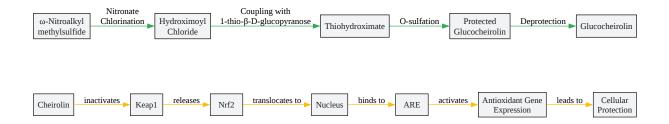
- Cytochrome P450 monooxygenases (CYP79F1): Catalyzes the conversion of the amino acid to an aldoxime.
- Cytochrome P450 monooxygenases (CYP83A1): Further oxidizes the aldoxime.
- C-S lyase and Glucosyltransferase: A C-S lyase and a subsequent glucosyltransferase lead to the formation of desulfoglucosinolate.
- Sulfotransferase: The final step in the core structure formation is the sulfation of the desulfoglucosinolate to yield a methylthioalkyl glucosinolate.











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